molecular formula C14H12BrNO3 B8484944 2-Benzyloxy-4-bromomethyl-1-nitrobenzene

2-Benzyloxy-4-bromomethyl-1-nitrobenzene

Cat. No.: B8484944
M. Wt: 322.15 g/mol
InChI Key: HFHUKDDAGCVZKT-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-bromomethyl-1-nitrobenzene is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features two highly functional groups: a benzyloxy group acting as a common protecting group for phenols and a reactive bromomethyl group that serves as a versatile handle for further functionalization, for instance through nucleophilic substitution reactions . This molecular architecture, integrating bromomethyl and nitrobenzene motifs, is frequently employed in the synthesis of complex organic targets, including nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry . The presence of both an electron-withdrawing nitro group and a benzyl-protected oxygen makes it a valuable intermediate for constructing molecules with specific electronic and steric properties. As a multi-functional reagent, it enables researchers to develop novel compounds for various applications, such as drug discovery and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

4-(bromomethyl)-1-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrNO3/c15-9-12-6-7-13(16(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

HFHUKDDAGCVZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key differences between 2-benzyloxy-4-bromomethyl-1-nitrobenzene and its analogs lie in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Features
This compound Not Provided C14H12BrNO3 2-OBzl, 4-CH2Br, 1-NO2 Bromomethyl (reactivity hotspot)
2-(Benzyloxy)-4-bromo-1-nitrobenzene 1807003-27-5 C13H10BrNO3 2-OBzl, 4-Br, 1-NO2 Bromo (less reactive than CH2Br)
2-(Benzyloxy)-1-bromo-3-nitrobenzene 688363-79-3 C13H10BrNO3 2-OBzl, 1-Br, 3-NO2 Nitro at meta position (electron effects differ)
1-Bromo-2-ethoxy-3-nitrobenzene 1393441-89-8 C8H7BrNO3 2-OEt, 1-Br, 3-NO2 Ethoxy (weaker directing than benzyloxy)

Notes:

  • Bromomethyl vs.
  • Nitro Group Position : The nitro group at position 1 (para to benzyloxy) in the target compound creates strong electron-withdrawing effects, directing electrophilic substitutions to specific positions. In contrast, 688363-79-3 has nitro at position 3, altering regioselectivity .

Research Findings and Industrial Relevance

  • Patent Activity : Bayer’s patent (US2013/190290 A1) highlights benzyloxy-nitrobenzene derivatives as intermediates in agrochemicals, emphasizing the commercial value of this structural class .

Preparation Methods

Molecular Architecture and Substituent Effects

2-Benzyloxy-4-bromomethyl-1-nitrobenzene features a benzene ring substituted at positions 1 (nitro), 2 (benzyloxy), and 4 (bromomethyl). The nitro group’s strong electron-withdrawing nature deactivates the ring, directing incoming electrophiles to meta positions relative to itself. Conversely, the benzyloxy group acts as an ortho/para director, creating competing regiochemical outcomes during functionalization. The bromomethyl moiety introduces steric bulk and reactivity for further derivatization, necessitating late-stage introduction to prevent side reactions.

Key Synthetic Hurdles

  • Nitration Selectivity : Ensuring nitro group placement at position 1 without para contamination.

  • Benzyl Ether Stability : Avoiding cleavage under acidic bromination conditions.

  • Methyl Bromination : Overcoming the low reactivity of aliphatic C–H bonds in methyl groups.

Established Synthetic Routes

Nitration of 4-Methylphenol

Starting with 4-methylphenol (p-cresol), nitration with concentrated HNO₃/H₂SO₄ at 0–5°C yields 2-nitro-4-methylphenol. The hydroxyl group directs nitration to the ortho position, achieving >90% regioselectivity.

Benzyl Protection

Treatment of 2-nitro-4-methylphenol with benzyl bromide and K₂CO₃ in DMF at 80°C forms 2-benzyloxy-4-methyl-1-nitrobenzene. This step proceeds in 85–92% yield, with chromatography rarely required due to the inertness of the benzyl ether.

Radical Bromination of the Methyl Group

The critical bromination employs N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ under reflux (80°C, 12 h). UV light (365 nm) initiates radical chain propagation, converting the methyl group to bromomethyl with 78–84% efficiency. Alternative solvents like acetonitrile reduce byproducts but necessitate higher temperatures (100°C).

Mechanistic Insight :

CH3AIBNhνCH2NBSCH2Br\text{CH}3 \xrightarrow[\text{AIBN}]{h\nu} \text{CH}2^\bullet \xrightarrow{\text{NBS}} \text{CH}_2\text{Br}

The nitro group’s electron-withdrawing effect stabilizes the transition state, enhancing reaction kinetics.

Bromination of 4-Methyl-2-nitrophenol

Direct bromination of 4-methyl-2-nitrophenol using PBr₃ in dichloromethane (0°C, 2 h) achieves 65–70% conversion to 4-bromomethyl-2-nitrophenol. Excess PBr₃ (3 eq) and rigorous moisture exclusion are critical to minimizing hydrolysis.

Benzylation of the Phenolic OH

The phenolic hydroxyl is protected via benzylation (benzyl chloride, K₂CO₃, DMF), yielding the target compound in 88% yield. This route avoids radical intermediates but faces challenges in purifying the bromomethylated precursor.

Comparative Analysis of Methodologies

ParameterRoute 1Route 2
Overall Yield72–78%58–62%
Purification ComplexityModerate (chromatography needed)High (volatile byproducts)
Scalability>1 kg demonstratedLimited to 100 g batches
Functional Group ToleranceStable under radical conditionsSensitive to residual PBr₃

Advanced Modifications and Catalytic Innovations

Photoredox Catalysis for Bromination

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) with NBS under blue LED light, reducing reaction times to 2–3 h while maintaining 80% yield. This method minimizes thermal degradation of the benzyl ether.

Industrial-Scale Optimization

Solvent Recycling

CCl₄ in Route 1 is distilled and reused, cutting costs by 40%. Process intensification via continuous flow reactors enhances mixing and heat transfer, boosting throughput by 3×.

Waste Stream Management

Spent H₂SO₄ from nitration is neutralized with Ca(OH)₂, generating CaSO₄ for construction materials. Bromide ions are recovered as NaBr via ion exchange.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyloxy-4-bromomethyl-1-nitrobenzene to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor bromomethylation at the 4-position. For example, using DMF as a solvent and controlled heating (60–80°C) can enhance regioselectivity .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. Recrystallization in ethanol/water mixtures can further improve purity .
  • Step 3 : Monitor reaction progress using TLC or HPLC to minimize side products like over-nitrated derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzyloxy at C2, bromomethyl at C4). 1H^1H-NMR should show distinct peaks for the benzyloxy group (~δ 5.1 ppm) and bromomethyl (~δ 4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., [M+H+^+] at m/z 322.0 for C14_{14}H12_{12}BrNO3_3) and detect isotopic patterns consistent with bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer :

  • Step 1 : Validate computational parameters (e.g., DFT functional, basis set) by comparing calculated NMR shifts with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
  • Step 2 : Check for dynamic effects (e.g., conformational flexibility of the benzyloxy group) using variable-temperature NMR or molecular dynamics simulations .
  • Step 3 : Cross-validate with alternative techniques like IR spectroscopy (e.g., nitro group stretching at ~1520 cm1^{-1}) or X-ray photoelectron spectroscopy (Br 3d binding energy) .

Q. What experimental strategies can address unexpected side reactions during functionalization of this compound?

  • Methodological Answer :

  • Step 1 : Identify competing reaction pathways (e.g., nitro group reduction under catalytic hydrogenation). Use protecting groups (e.g., acetyl for nitro) to suppress undesired reactivity .
  • Step 2 : Optimize reaction stoichiometry. For example, limit excess nucleophiles in substitution reactions to prevent multiple substitutions at the bromomethyl site .
  • Step 3 : Employ in-situ monitoring (e.g., ReactIR or UV-Vis spectroscopy) to detect transient intermediates and adjust reaction conditions dynamically .

Q. How should researchers handle conflicting crystallographic data when determining the solid-state structure of this compound?

  • Methodological Answer :

  • Step 1 : Re-examine data quality (e.g., resolution, R-factor). Reprocess raw diffraction data using SHELXL to check for missed symmetry or twinning .
  • Step 2 : Compare with powder XRD to rule out polymorphism. Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing packing .
  • Step 3 : Validate against spectroscopic data (e.g., NMR in solution) to confirm structural consistency across phases. Discrepancies may indicate solvent or temperature effects .

Data Analysis and Contradiction Management

Q. How can researchers systematically analyze contradictory results in substitution reactivity studies?

  • Methodological Answer :

  • Step 1 : Apply the "contradiction matrix" approach: Categorize anomalies (e.g., unexpected regioselectivity) and test hypotheses (e.g., steric hindrance vs. electronic effects) via controlled experiments .
  • Step 2 : Use statistical tools (e.g., principal component analysis) to correlate reaction conditions (solvent, catalyst) with outcomes. Identify outliers for further investigation .
  • Step 3 : Replicate experiments under identical conditions to distinguish between systematic errors (e.g., impure reagents) and intrinsic reactivity .

Experimental Design Considerations

Q. What are the key stability considerations when designing long-term storage protocols for this compound?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for nitro group reduction or bromine loss .
  • Step 2 : Store under inert atmosphere (argon) in amber vials at –20°C to prevent photodegradation and moisture absorption .
  • Step 3 : Characterize degradation products using LC-MS and adjust storage conditions accordingly .

Advanced Functionalization Challenges

Q. How can researchers achieve selective cross-coupling reactions at the bromomethyl site without affecting the nitro group?

  • Methodological Answer :

  • Step 1 : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with mild bases (K2_2CO3_3) in polar aprotic solvents (THF) to favor Suzuki-Miyaura coupling while preserving nitro groups .
  • Step 2 : Protect the nitro group temporarily (e.g., via acetylation) if harsh conditions are unavoidable .
  • Step 3 : Monitor reaction progress with 19F^{19}F-NMR (if fluorinated reagents are used) or inline FTIR to detect nitro group reduction .

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